molecular formula C18H27N3O4S B2968301 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034340-83-3

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No. B2968301
CAS RN: 2034340-83-3
M. Wt: 381.49
InChI Key: WNCNIZFBVNCQJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selectivity and Potency in Enzyme Inhibition

Research has shown that compounds related to 1-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea, such as 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline derivatives, display significant potency and selectivity towards specific biological targets. For example, these compounds have been identified as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine, with remarkable selectivity over other receptors and enzymes. This selectivity is attributed to the structural features of these compounds, including the presence of the aminosulfonyl group and specific substituents that enhance interaction with the enzyme's active site (Grunewald et al., 1997).

TRPV1 Antagonism for Pain Management

Another area of application for tetrahydroisoquinoline derivatives is in the development of TRPV1 antagonists, which are crucial for pain management strategies. Studies have identified novel chroman and tetrahydroquinoline ureas as potent TRPV1 antagonists, highlighting their potential in treating chronic and acute pain conditions. These findings underscore the importance of the tetrahydroisoquinoline scaffold in designing new therapeutic agents capable of crossing the blood-brain barrier and providing efficacious pain relief (Schmidt et al., 2011).

properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-2-10-26(23,24)21-8-7-14-5-6-16(11-15(14)13-21)20-18(22)19-12-17-4-3-9-25-17/h5-6,11,17H,2-4,7-10,12-13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCNIZFBVNCQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.